5-Phenyl-3-[(propan-2-yl)oxy]-1,2,4-oxadiazole
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Overview
Description
5-Phenyl-3-[(propan-2-yl)oxy]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a phenyl group and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-[(propan-2-yl)oxy]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a phenylhydrazine derivative with an isopropyl ester of a carboxylic acid, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Common solvents used in industrial synthesis include dichloromethane (DCM) and toluene, while catalysts such as triethylamine (TEA) may be employed to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-[(propan-2-yl)oxy]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-Phenyl-3-[(propan-2-yl)oxy]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-[(propan-2-yl)oxy]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential use as an anti-inflammatory or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3-oxazole: Another heterocyclic compound with similar structural features but different biological activities.
1,2,4-Oxadiazole derivatives: A class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Phenyl-3-[(propan-2-yl)oxy]-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxy group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Properties
CAS No. |
62432-80-8 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-phenyl-3-propan-2-yloxy-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H12N2O2/c1-8(2)14-11-12-10(15-13-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
IMMTYVQLWMFRSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NOC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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